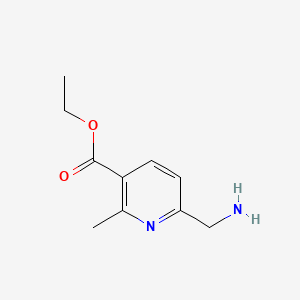
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the carboxylic acid group: This can be done through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involving the imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and solubility.
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its hydrogen bonding and polarity.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
1-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12-8-17(10-16-12)7-6-15-14(20)21-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,15,20)(H,18,19) |
InChI Key |
QOQXDCPJHLIPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)




![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)


